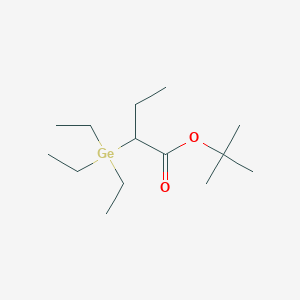

tert-Butyl 2-(triethylgermyl)butanoate

Description

The compound tert-Butyl 2-(triethylgermyl)butanoate is an organogermanium derivative characterized by a triethylgermyl (-Ge(C₂H₅)₃) substituent attached to the butanoate backbone. Such compounds are of interest in materials science and catalysis due to germanium’s unique electronic properties and intermediate position between silicon and tin in Group 14.

Properties

CAS No. |

88011-30-7 |

|---|---|

Molecular Formula |

C14H30GeO2 |

Molecular Weight |

303.02 g/mol |

IUPAC Name |

tert-butyl 2-triethylgermylbutanoate |

InChI |

InChI=1S/C14H30GeO2/c1-8-12(13(16)17-14(5,6)7)15(9-2,10-3)11-4/h12H,8-11H2,1-7H3 |

InChI Key |

VGVAVBASQOQVSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)[Ge](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(triethylgermyl)butanoate typically involves the reaction of tert-butyl 2-bromobutanoate with triethylgermanium hydride. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The reaction conditions often include a temperature range of 50-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () exclusively details tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS: 153086-78-3), a carbamate derivative with an aminoethoxy chain, which is structurally and functionally distinct from the germanium-containing target compound.

Structural and Functional Differences

Physicochemical Properties (From )

The reference compound has a molecular weight of 248.32 g/mol, a topological polar surface area (TPSA) of 95.7 Ų, and a calculated Log Po/w of -1.4, indicating high hydrophilicity . In contrast, this compound would likely exhibit higher hydrophobicity (due to the triethylgermyl group) and a larger molecular weight (~300–350 g/mol), but these values are speculative without experimental data.

Limitations of the Provided Evidence

Organogermanium compounds (e.g., silicon or tin analogs for comparison).

Experimental data on reactivity, stability, or spectroscopic profiles of the target compound.

Biological or industrial applications specific to germanium esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.